![molecular formula C15H16F3NO3 B14229051 (S)-2-[(R)-alpha-(Nitromethyl)-4-(trifluoromethyl)benzyl]cyclohexanone CAS No. 767291-14-5](/img/structure/B14229051.png)
(S)-2-[(R)-alpha-(Nitromethyl)-4-(trifluoromethyl)benzyl]cyclohexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-[®-alpha-(Nitromethyl)-4-(trifluoromethyl)benzyl]cyclohexanone is a complex organic compound characterized by the presence of a nitromethyl group, a trifluoromethyl group, and a cyclohexanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-[®-alpha-(Nitromethyl)-4-(trifluoromethyl)benzyl]cyclohexanone typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of a nitromethyl-substituted benzyl compound with a cyclohexanone derivative under basic conditions. The reaction is often catalyzed by a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-[®-alpha-(Nitromethyl)-4-(trifluoromethyl)benzyl]cyclohexanone can undergo various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride or lithium diisopropylamide (LDA) as bases.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted cyclohexanone derivatives.
Applications De Recherche Scientifique
(S)-2-[®-alpha-(Nitromethyl)-4-(trifluoromethyl)benzyl]cyclohexanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of (S)-2-[®-alpha-(Nitromethyl)-4-(trifluoromethyl)benzyl]cyclohexanone involves its interaction with specific molecular targets. The nitromethyl group can undergo redox reactions, influencing cellular redox states. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethyl ketones: Compounds with similar trifluoromethyl and ketone functionalities.
Nitromethyl-substituted benzyl compounds: Compounds with similar nitromethyl and benzyl groups
Uniqueness
(S)-2-[®-alpha-(Nitromethyl)-4-(trifluoromethyl)benzyl]cyclohexanone is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
767291-14-5 |
|---|---|
Formule moléculaire |
C15H16F3NO3 |
Poids moléculaire |
315.29 g/mol |
Nom IUPAC |
(2S)-2-[(1R)-2-nitro-1-[4-(trifluoromethyl)phenyl]ethyl]cyclohexan-1-one |
InChI |
InChI=1S/C15H16F3NO3/c16-15(17,18)11-7-5-10(6-8-11)13(9-19(21)22)12-3-1-2-4-14(12)20/h5-8,12-13H,1-4,9H2/t12-,13-/m0/s1 |
Clé InChI |
ZOYMCZVKRGVHCP-STQMWFEESA-N |
SMILES isomérique |
C1CCC(=O)[C@@H](C1)[C@@H](C[N+](=O)[O-])C2=CC=C(C=C2)C(F)(F)F |
SMILES canonique |
C1CCC(=O)C(C1)C(C[N+](=O)[O-])C2=CC=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B14228968.png)

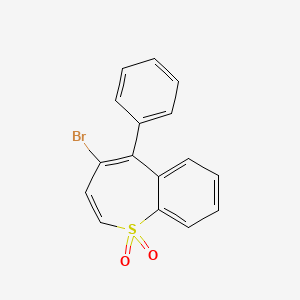
![4-Hydroxy-5-methoxy-4'-methyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14228985.png)
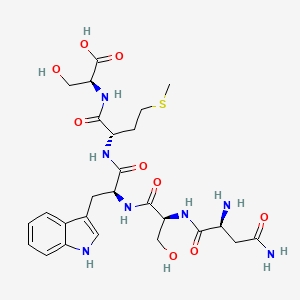
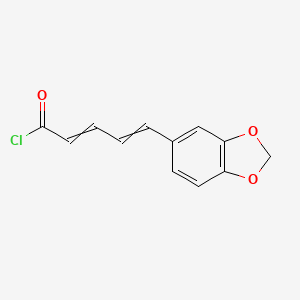
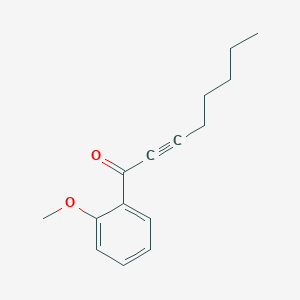
![N~1~-[(1,4-Dioxaspiro[4.4]nonan-2-yl)methyl]butane-1,4-diamine](/img/structure/B14229016.png)
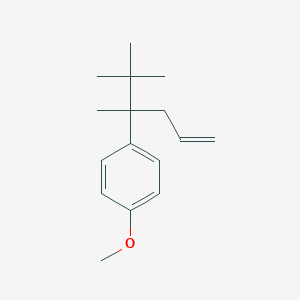
![3-(3-{[tert-Butyl(dimethyl)silyl]oxy}prop-1-en-1-ylidene)heptan-1-ol](/img/structure/B14229032.png)
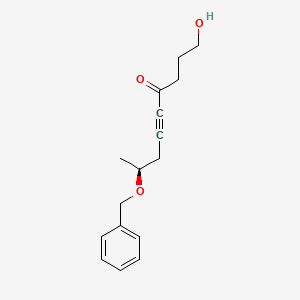
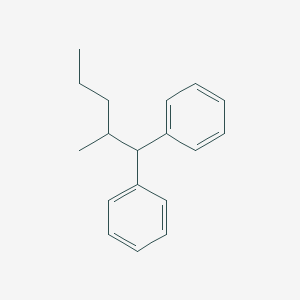
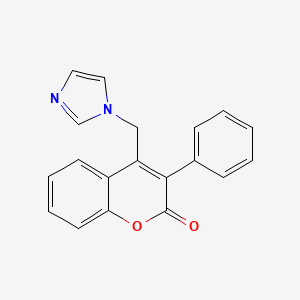
![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-phenyl-](/img/structure/B14229043.png)
